

SjDX5-53: A Novel Peptide for Immunomodulatory Research

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Compound of Interest		
Compound Name:	SjDX5-53	
Cat. No.:	B15614132	Get Quote

For researchers, scientists, and drug development professionals, **SjDX5-53** presents a promising avenue for investigating novel therapeutic approaches for autoimmune diseases. This small 3 kDa peptide, derived from the egg extracts of the parasitic helminth Schistosoma japonicum, has demonstrated significant immunosuppressive properties. It is a selective Toll-like Receptor 2 (TLR2) inducer and is available for research purposes.

Commercial Availability

SjDX5-53 can be purchased for scientific research from the following supplier:

Supplier	Product Number
MedChemExpress	HY-138115

Researchers should inquire directly with the vendor for detailed product specifications, purity, and availability.

Mechanism of Action and Therapeutic Potential

SjDX5-53 exerts its immunomodulatory effects by promoting the production and enhancing the suppressive function of regulatory T cells (Tregs).[1][2][3][4] This is achieved by arresting dendritic cells (DCs) in an immature, or tolerogenic, state.[1][2][3][4][5] In preclinical mouse models, **SjDX5-53** has shown therapeutic efficacy in alleviating symptoms of autoimmune-related conditions such as colitis and psoriasis.[1][2][3] The mechanism of action involves the

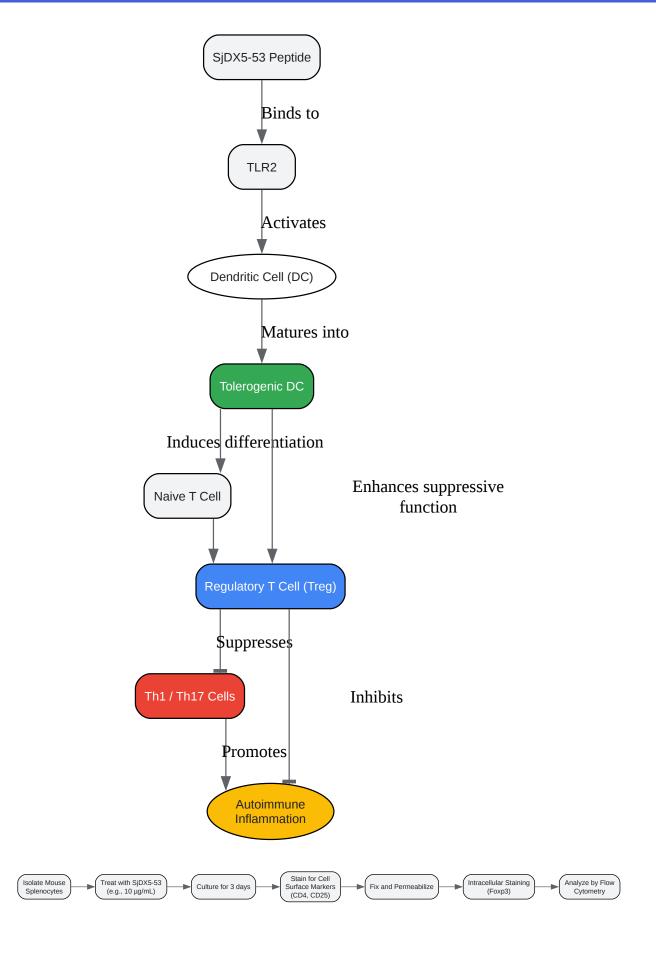


inhibition of inflammatory T-helper (Th) 1 and Th17 responses, which are key drivers of many autoimmune pathologies.[1][2][3] The protein sequence of **SjDX5-53** is patented in China (ZL 2020 1 1256734.8).[1]

Signaling Pathway

The proposed signaling pathway for **SjDX5-53** involves its interaction with TLR2 on the surface of dendritic cells. This interaction triggers a signaling cascade that leads to the development of tolerogenic DCs. These specialized DCs then promote the differentiation of naive T cells into Tregs and enhance the suppressive capacity of existing Tregs.







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References

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